molecular formula C5H4Br2N2 B14170434 3,4-Dibromo-1-ethenyl-1H-pyrazole CAS No. 923035-89-6

3,4-Dibromo-1-ethenyl-1H-pyrazole

Katalognummer: B14170434
CAS-Nummer: 923035-89-6
Molekulargewicht: 251.91 g/mol
InChI-Schlüssel: XUGWVOIQYKGCCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dibromo-1-ethenyl-1H-pyrazole: is a heterocyclic compound with the molecular formula C5H4Br2N2 It is characterized by the presence of two bromine atoms at the 3rd and 4th positions and an ethenyl group at the 1st position of the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-ethenyl-1H-pyrazole typically involves the bromination of 1-ethenyl-1H-pyrazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3rd and 4th positions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, solvent, and concentration of bromine, are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dibromo-1-ethenyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethenyl group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, oxidized or reduced derivatives, and various cyclized heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

3,4-Dibromo-1-ethenyl-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 3,4-Dibromo-1-ethenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the ethenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dibromo-1H-pyrazole: Lacks the ethenyl group but shares the bromine substitution pattern.

    1-Ethenyl-1H-pyrazole: Lacks the bromine atoms but has the ethenyl group.

    3,5-Dibromo-1H-pyrazole: Similar bromine substitution but at different positions.

Uniqueness

3,4-Dibromo-1-ethenyl-1H-pyrazole is unique due to the combination of bromine atoms and the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

923035-89-6

Molekularformel

C5H4Br2N2

Molekulargewicht

251.91 g/mol

IUPAC-Name

3,4-dibromo-1-ethenylpyrazole

InChI

InChI=1S/C5H4Br2N2/c1-2-9-3-4(6)5(7)8-9/h2-3H,1H2

InChI-Schlüssel

XUGWVOIQYKGCCB-UHFFFAOYSA-N

Kanonische SMILES

C=CN1C=C(C(=N1)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.